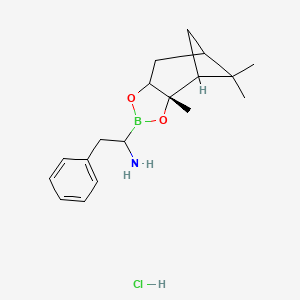
(R)-BoroPhe-(+)-Pinanediol-hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-BoroPhe-(+)-Pinanediol-hydrochloride is a chiral boronic acid derivative. It is a compound of interest in various fields of chemistry and biology due to its unique structure and reactivity. The compound consists of a boronic acid moiety attached to a phenylalanine derivative, with a pinanediol group providing chiral stability. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-BoroPhe-(+)-Pinanediol-hydrochloride typically involves the following steps:
Formation of the Boronic Acid Derivative: The initial step involves the reaction of phenylalanine with boronic acid under controlled conditions to form the boronic acid derivative.
Chiral Stabilization: The pinanediol group is introduced to provide chiral stability. This step often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Hydrochloride Salt Formation: The final step involves the conversion of the compound into its hydrochloride salt form, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of ®-BoroPhe-(+)-Pinanediol-hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the synthesis of the boronic acid derivative and its subsequent conversion to the pinanediol-stabilized form.
Purification: The compound is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
®-BoroPhe-(+)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form borohydrides.
Substitution: The phenylalanine derivative can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, borohydrides, and substituted phenylalanine derivatives.
科学研究应用
®-BoroPhe-(+)-Pinanediol-hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of ®-BoroPhe-(+)-Pinanediol-hydrochloride involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. The pinanediol group provides chiral stability, ensuring that the compound maintains its stereochemistry during interactions.
相似化合物的比较
Similar Compounds
(S)-BoroPhe-(+)-Pinanediol-hydrochloride: The enantiomer of ®-BoroPhe-(+)-Pinanediol-hydrochloride, with similar chemical properties but different biological activity.
Phenylboronic Acid: A simpler boronic acid derivative without the chiral stabilization provided by the pinanediol group.
Bortezomib: A boronic acid-containing drug used in cancer therapy, which also forms reversible covalent bonds with its targets.
Uniqueness
®-BoroPhe-(+)-Pinanediol-hydrochloride is unique due to its combination of a boronic acid moiety with a chiral pinanediol group, providing both reactivity and chiral stability. This makes it particularly useful in applications requiring specific stereochemistry and reactivity.
属性
分子式 |
C18H27BClNO2 |
|---|---|
分子量 |
335.7 g/mol |
IUPAC 名称 |
2-phenyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13?,14?,15?,16?,18-;/m0./s1 |
InChI 键 |
CXRPMGWYFYLFMY-ZPOWAQIBSA-N |
手性 SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC4=CC=CC=C4)N.Cl |
规范 SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({4-Fluoro-1-[(pyrimidin-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B15146457.png)
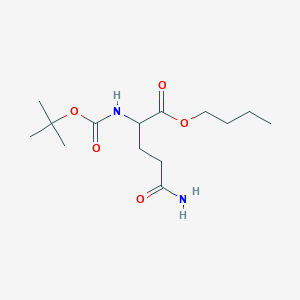

![2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B15146470.png)
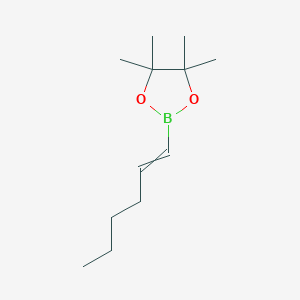
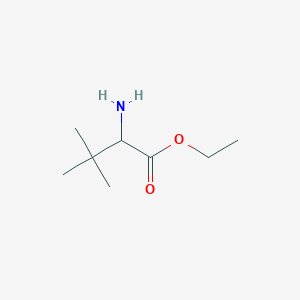
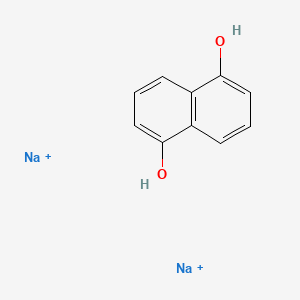

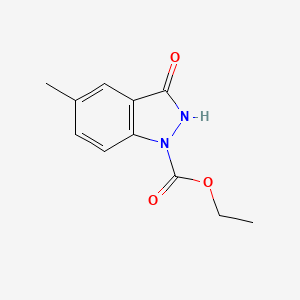
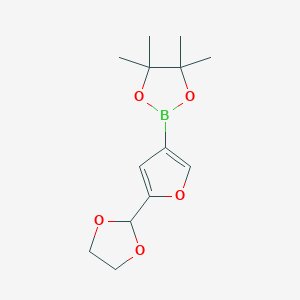
![N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)-5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B15146524.png)
![6-bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15146527.png)
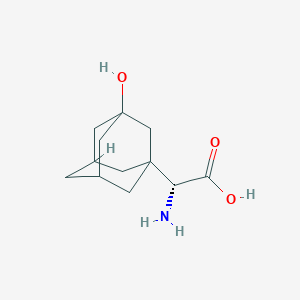
![[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine](/img/structure/B15146556.png)
